molecular formula C31H42O3 B143618 Rhuscholide A CAS No. 944804-58-4

Rhuscholide A

Cat. No.: B143618
CAS No.: 944804-58-4
M. Wt: 462.7 g/mol
InChI Key: LPJLAXYRFCLYIG-HBKYZHKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Rhuscholide A plays a crucial role in biochemical reactions, particularly in inhibiting the replication of HIV-1. It interacts with various enzymes and proteins involved in the viral replication process. The compound’s benzofuran lactone structure allows it to bind effectively to viral enzymes, thereby inhibiting their activity and preventing the virus from replicating . Additionally, this compound may interact with host cell proteins, modulating their function to create an environment less conducive to viral replication.

Cellular Effects

This compound exerts significant effects on various cell types, particularly those infected with HIV-1. It influences cell function by inhibiting viral replication, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. In HIV-1 infected cells, this compound reduces the expression of viral genes, thereby decreasing the production of viral proteins and particles . This leads to a reduction in viral load and helps in managing the infection.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with viral enzymes, particularly reverse transcriptase and integrase. By binding to these enzymes, this compound inhibits their activity, preventing the synthesis of viral DNA and its integration into the host genome . This inhibition disrupts the viral life cycle, reducing the replication and spread of the virus. Additionally, this compound may modulate the expression of host genes involved in immune response, further enhancing its antiviral effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under recommended storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound maintains its antiviral activity for several months when stored properly. Repeated freeze-thaw cycles can reduce its efficacy. In vitro and in vivo studies have demonstrated that this compound continues to inhibit viral replication over time, with no significant loss of activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level result in adverse effects, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its antiviral activity. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and clearance from the body . These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall pharmacokinetics of the compound. Understanding these pathways is crucial for optimizing the therapeutic use of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into target cells and its accumulation in tissues where it exerts its antiviral effects. The compound’s distribution is influenced by its chemical properties, including its lipophilicity and molecular weight, which affect its ability to cross cell membranes and reach intracellular targets.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with viral and host cell proteins . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its antiviral effects. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Chemical Reactions Analysis

Rhuscholide A undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

5-hydroxy-3-propan-2-ylidene-7-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42O3/c1-21(2)11-8-12-23(5)13-9-14-24(6)15-10-16-25(7)17-18-26-19-27(32)20-28-29(22(3)4)31(33)34-30(26)28/h11,13,15,17,19-20,32H,8-10,12,14,16,18H2,1-7H3/b23-13+,24-15+,25-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJLAXYRFCLYIG-HBKYZHKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCC1=C2C(=CC(=C1)O)C(=C(C)C)C(=O)O2)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC1=C2C(=CC(=C1)O)C(=C(C)C)C(=O)O2)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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